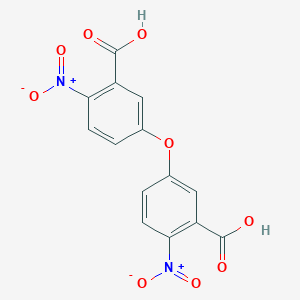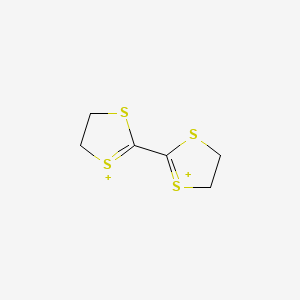
4,4',5,5'-Tetrahydro-2,2'-bi-1,3-dithiol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium is a sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes two 1,3-dithiolium rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium typically involves the reaction of 1,3-dithiolium salts with appropriate reagents under controlled conditions. One common method includes the use of 1,3-dithiolium chloride and a base to facilitate the formation of the bi-dithiolium structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium rings to dithiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of materials with unique electronic and optical properties, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of 4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,5,5’-Tetranitro-2,2’-bi-1H-imidazole: Known for its explosive properties and used in energetic materials.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer in polymer synthesis.
Bis(pinacolato)diboron: Commonly used in organic synthesis for borylation reactions.
Uniqueness
4,4’,5,5’-Tetrahydro-2,2’-bi-1,3-dithiol-1-ium is unique due to its sulfur-containing structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and undergo various redox reactions sets it apart from other similar compounds, making it valuable in diverse research and industrial applications.
Eigenschaften
CAS-Nummer |
65259-98-5 |
|---|---|
Molekularformel |
C6H8S4+2 |
Molekulargewicht |
208.4 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1,3-dithiol-1-ium-2-yl)-4,5-dihydro-1,3-dithiol-1-ium |
InChI |
InChI=1S/C6H8S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H2/q+2 |
InChI-Schlüssel |
OLPWNAKEJZTRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[S+]=C(S1)C2=[S+]CCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



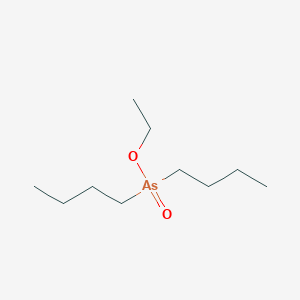
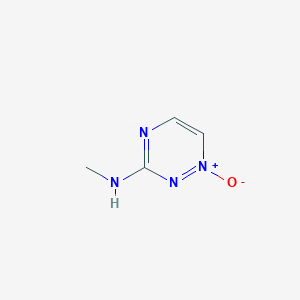
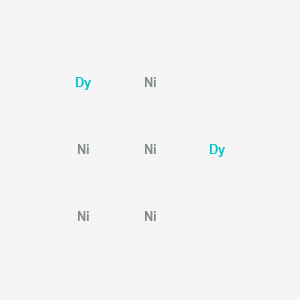
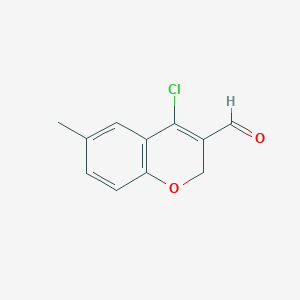
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
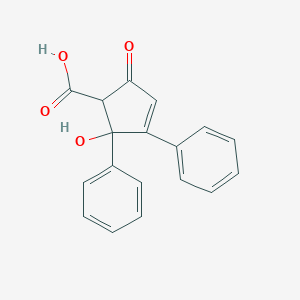
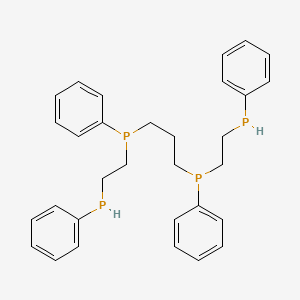
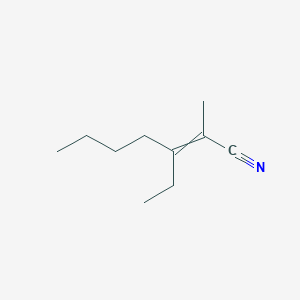
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
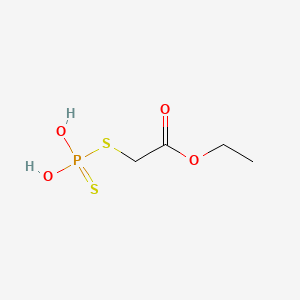
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

